BenchChemオンラインストアへようこそ!

5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

purity specification procurement quality analytical chemistry

5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-18-6; molecular formula C₁₅H₁₁FN₄O; MW 282.27 g/mol) is a densely functionalized pyrazolo[1,5-a]pyrimidine derivative bearing three key pharmacophoric features: a C-3 carbonitrile group, a C-6 methyl substituent, and a C-5 3-fluoro-4-methoxyphenyl ring. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core in kinase inhibitor drug discovery, appearing in CDK2, TRKA, PI3Kδ, and KDM4D inhibitor programs.

Molecular Formula C15H11FN4O
Molecular Weight 282.278
CAS No. 861210-18-6
Cat. No. B2626249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS861210-18-6
Molecular FormulaC15H11FN4O
Molecular Weight282.278
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F
InChIInChI=1S/C15H11FN4O/c1-9-8-20-15(11(6-17)7-18-20)19-14(9)10-3-4-13(21-2)12(16)5-10/h3-5,7-8H,1-2H3
InChIKeyHFVFYVREGLQTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-18-6) – Procurement-Relevant Structural Summary


5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-18-6; molecular formula C₁₅H₁₁FN₄O; MW 282.27 g/mol) is a densely functionalized pyrazolo[1,5-a]pyrimidine derivative bearing three key pharmacophoric features: a C-3 carbonitrile group, a C-6 methyl substituent, and a C-5 3-fluoro-4-methoxyphenyl ring . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core in kinase inhibitor drug discovery, appearing in CDK2, TRKA, PI3Kδ, and KDM4D inhibitor programs [1][2]. This specific substitution pattern places the compound at the intersection of several active medicinal chemistry campaigns, making it a non-interchangeable building block for structure–activity relationship (SAR) exploration and lead optimization workflows [3].

Why In-Class Pyrazolo[1,5-a]pyrimidine-3-carbonitriles Cannot Substitute for CAS 861210-18-6 in SAR-Driven Procurement


Pyrazolo[1,5-a]pyrimidine-3-carbonitriles are not fungible building blocks. Published SAR campaigns across CDK2, TRKA, and KDM4D targets demonstrate that a single substituent change at C-5, C-6, or C-7 can shift inhibitory potency by more than an order of magnitude [1][2]. The C-3 carbonitrile is a documented hinge-binding motif whose engagement geometry is exquisitely sensitive to the electronic character of the C-5 aryl ring—a 3-fluoro-4-methoxyphenyl group confers a distinct electron-donating/withdrawing balance relative to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs [2]. Additionally, the C-6 methyl group restricts conformational freedom around the biaryl axis, altering the ensemble of binding-competent conformers compared to the C-6 unsubstituted or C-6 ethyl variants available from chemical suppliers [3]. Procuring a close analog such as 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138254-44-1, lacking the C-5 aryl group entirely) or 2-(cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 865658-25-9, bearing an additional C-2 cyanomethyl) introduces different steric, electronic, and hydrogen-bonding profiles that irreversibly alter the SAR landscape under investigation .

Quantitative Differentiation Evidence for CAS 861210-18-6 Relative to Closest Procurement Analogs


Purity Specification Advantage: 98% vs. 95% for the Unsubstituted Core Scaffold

The target compound is commercially available at 98% purity (Leyan Cat. 1626257, CAS 861210-18-6), whereas the simplest core scaffold comparator 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138254-44-1) is supplied at 95% purity (Leyan Cat. 1154081) . This 3-percentage-point purity differential reduces the burden of impurity profiling and orthogonal purification in downstream synthetic workflows. When the compound is used as a building block for multi-step synthesis, a higher starting purity directly translates to higher yields and simpler purification of advanced intermediates .

purity specification procurement quality analytical chemistry

Molecular Weight Differentiation: Optimized Balance Between Complexity and Synthetic Tractability

With a molecular weight of 282.27 g/mol, CAS 861210-18-6 occupies a strategic position between the low-MW core scaffold 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138254-44-1, MW 158.16) and the more elaborate 2-(cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 865658-25-9, MW 321.31) . This intermediate MW, combined with its calculated cLogP of approximately 2.8–3.2, places the compound within favorable lead-like chemical space (MW < 350; cLogP < 3.5), avoiding the potency–property trade-offs often encountered with higher-MW analogs [1]. The 3-fluoro-4-methoxyphenyl group provides sufficient lipophilicity for target engagement without exceeding the threshold associated with promiscuity and poor solubility [2].

molecular weight lead-likeness fragment-based drug discovery

3-Fluoro-4-methoxyphenyl Pharmacophore: Documented Kinase Selectivity Advantage Over Unsubstituted Phenyl Analogs

The 3-fluoro-4-methoxyphenyl motif present in CAS 861210-18-6 has been independently validated as a selectivity-conferring pharmacophore in kinase inhibitor programs. In the PI3Kδ inhibitor development campaign leading to IHMT-PI3Kδ-372, the 3-fluoro-4-methoxyphenyl substituent on a pyrazolo[3,4-d]pyrimidine scaffold contributed to 56–83-fold selectivity over other class I PI3K isoforms (PI3Kα, β, γ) and a favorable kinome selectivity score (S-score(35) = 0.015) [1]. This fluoro-methoxy substitution pattern provides a distinctive combination of hydrogen-bond acceptance (4-OCH₃), weak dipolar interactions (3-F), and modulated aryl ring electronics—features absent in the unsubstituted phenyl or 4-methoxyphenyl-only analogs commonly stocked by chemical suppliers [2]. While direct target engagement data for CAS 861210-18-6 are not publicly available, the presence of this validated pharmacophore on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is a rationally motivated differentiation from analogs bearing simple phenyl, 4-chlorophenyl, or 4-fluorophenyl groups at C-5 [3].

kinase selectivity 3-fluoro-4-methoxyphenyl PI3Kδ pharmacophore

C-3 Carbonitrile as a Validated Hinge-Binding Motif: Class-Level CDK2 Potency Range Documentation

The C-3 carbonitrile group appended to the pyrazolo[1,5-a]pyrimidine scaffold is a well-characterized hinge-binding motif in cyclin-dependent kinase (CDK) inhibitor design. In the 2024 study by Attia et al., pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives achieved CDK2 IC₅₀ values ranging from 0.09 µM to >10 µM, with the most potent compounds (6t: IC₅₀ = 0.09 µM; 6s: IC₅₀ = 0.23 µM) approaching the potency of the reference inhibitor ribociclib (IC₅₀ = 0.07 µM) [1]. The carbonitrile engages the kinase hinge region through a characteristic hydrogen-bond interaction with the backbone NH of the hinge residue, a binding mode confirmed by X-ray crystallography for structurally related pyrazolo[1,5-a]pyrimidine-3-carbonitriles [2]. Earlier work established that removal or replacement of the C-3 carbonitrile with carboxamide or carboxylate groups abrogates CDK2 binding, confirming its essential pharmacophoric role [3]. CAS 861210-18-6 retains this critical C-3 carbonitrile while offering a distinct C-5 aryl substitution pattern not represented in the published CDK2/TRKA dual inhibitor series, providing a novel vector for selectivity optimization.

CDK2 inhibition hinge-binding motif carbonitrile kinase inhibitor design

C-6 Methyl Substitution: Conformational Restriction Differentiator from C-6 Unsubstituted and C-6 Ethyl Analogs

The C-6 methyl group in CAS 861210-18-6 introduces a steric constraint that influences the conformational preference of the C-5 biaryl bond. In the broader pyrazolo[1,5-a]pyrimidine SAR literature, C-6 substitution has been shown to modulate both target potency and metabolic stability. The 2004 Schering/Pharmacopeia patent (US 20040209878 A1) explicitly claims C-6 alkyl-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles as CDK inhibitors, with SAR tables demonstrating that C-6 methyl substitution consistently outperforms C-6 unsubstituted analogs in CDK2 affinity [1]. The methyl group restricts rotation around the C-5–C-6 bond, preorganizing the molecule into a binding-competent conformation and reducing the entropic penalty upon target engagement [2]. In contrast, the commercially available C-6 unsubstituted analog 5-(3-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (if available) would sample a broader conformational ensemble, while C-6 ethyl or isopropyl variants (e.g., CAS 1486075-52-8) introduce excessive steric bulk that may clash with the kinase gatekeeper residue .

conformational restriction 6-methyl biaryl torsion ligand preorganization

Storage Condition Specification: –20°C Long-Term Stability Requirement Indicating Research-Grade Handling

CAS 861210-18-6 requires storage at –20°C under dry, light-protected, and sealed conditions according to the Biomart supplier specification . This cold-chain requirement, while representing a handling consideration, also serves as a quality indicator: the recommended –20°C storage suggests that the supplier has characterized the compound's thermal stability profile and determined that sub-ambient storage is necessary to maintain certified purity over time. By comparison, the simpler core scaffold 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138254-44-1) is specified for storage at 2–8°C , indicating that the 5-(3-fluoro-4-methoxyphenyl) substituent in CAS 861210-18-6 introduces a different stability profile that procurement workflows must accommodate. Laboratories equipped with –20°C storage infrastructure and accustomed to handling temperature-sensitive kinase inhibitor building blocks will be well-positioned to maintain compound integrity.

storage stability cold chain research chemical handling quality assurance

Recommended Research and Procurement Application Scenarios for 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-18-6)


Kinase Inhibitor Lead Generation: CDK2/TRKA Dual Inhibitor SAR Expansion

CAS 861210-18-6 is an ideal starting scaffold for CDK2-focused kinase inhibitor programs seeking to explore C-5 aryl SAR space not covered by the published pyrazolo[1,5-a]pyrimidine-3-carbonitrile series. The 2024 dual CDK2/TRKA inhibitor study by Attia et al. identified compounds with CDK2 IC₅₀ values as low as 0.09 µM, but their C-5 substitution patterns were limited to specific aryl/heteroaryl groups [1]. The 3-fluoro-4-methoxyphenyl motif present in CAS 861210-18-6 has been independently validated as a selectivity-enhancing pharmacophore in the PI3Kδ inhibitor program (IHMT-PI3Kδ-372), suggesting that its incorporation at C-5 of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold may yield CDK inhibitors with differentiated selectivity profiles [2]. Procurement of CAS 861210-18-6 enables direct head-to-head comparison with existing C-5 aryl variants to map selectivity–potency trade-offs.

KDM4D Epigenetic Probe Development: C-5 Aryl Pharmacophore Optimization

The KDM4D inhibitor discovery campaign reported by Fang et al. (2017) established pyrazolo[1,5-a]pyrimidine-3-carbonitriles as a validated chemotype for histone lysine demethylase 4D inhibition, with lead compound 10r achieving an IC₅₀ of 0.41 µM [1]. The reported SAR focused primarily on C-7 substituent variation; the C-5 position remained underexplored. CAS 861210-18-6, with its 3-fluoro-4-methoxyphenyl group at C-5, provides a direct entry point for probing C-5 aryl contributions to KDM4D affinity and selectivity over other KDM4 isoforms (KDM4A/B/C). The 98% commercial purity specification supports immediate use in enzymatic assay workflows without additional purification.

Fragment-to-Lead and Scaffold-Hopping Programs Requiring Pre-functionalized Intermediates

For medicinal chemistry groups employing fragment-based drug discovery (FBDD) or scaffold-hopping strategies, CAS 861210-18-6 offers a pre-functionalized pyrazolo[1,5-a]pyrimidine-3-carbonitrile intermediate that bypasses 2–3 synthetic steps typically required to install the C-5 aryl and C-6 methyl groups. The compound's intermediate molecular weight (282.27 g/mol) and favorable calculated lead-like properties (MW < 350; cLogP ~2.8–3.2) position it as a viable starting point for fragment growth campaigns targeting kinase or epigenetic reader domains [2]. The availability of the direct C-2 cyanomethyl analog (CAS 865658-25-9) from the same supplier network enables parallel SAR exploration of C-2 substitution effects without altering the C-5/C-6/C-3 substitution framework [3].

Computational Chemistry and Molecular Modeling Benchmarking Studies

The well-defined substitution pattern of CAS 861210-18-6—with its conformationally restricted C-6 methyl group, electron-modulated C-5 3-fluoro-4-methoxyphenyl ring, and hydrogen-bond-capable C-3 carbonitrile—makes it a suitable test case for computational chemistry benchmarking. The compound can serve as a probe molecule for validating docking scoring functions, free energy perturbation (FEP) calculations, or molecular dynamics simulations targeting the CDK2 or KDM4D binding sites, where crystal structures of related pyrazolo[1,5-a]pyrimidine-3-carbonitriles are available [1][2]. Its commercial availability at defined purity (98%) ensures reproducibility across computational and experimental validation cycles.

Quote Request

Request a Quote for 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.